Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH

SPPS Coupling Efficiency Glycopeptide Synthesis

Standard SPPS with unprotected or alternative glycosylated Asn derivatives often results in low coupling efficiency and heterogeneous products. This Fmoc-protected, O-acetylated GlcNAc-Asn building block is engineered for seamless Fmoc/tBu SPPS. - **Precise Installation:** Enables single GlcNAc insertion at defined Asn sites for crystallography or NMR. - **Synthetic Versatility:** Acetyl groups allow post-SPPS enzymatic glycan extension (ENGases) for complex N-glycoproteins. - **Scalable Supply:** Demonstrated for SARS-CoV-2 & HIV-1 glycopeptide antigens; also serves as SiFA-PET tracer intermediate.

Molecular Formula C33H37N3O13
Molecular Weight 683.7 g/mol
Cat. No. B12506271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asn(GlcNAc(Ac)-beta-D)-OH
Molecular FormulaC33H37N3O13
Molecular Weight683.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43)
InChIKeyQOACISSHGAAMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH for SPPS


Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH (CAS: 131287-39-3, C33H37N3O13, MW: 683.66) is a glycosylated amino acid derivative consisting of an L-asparagine residue N-linked to a β-D-N-acetylglucosamine (GlcNAc) moiety, protected by an Nα-Fmoc group and O-acetyl groups on the sugar . This compound serves as a fundamental building block for the solid-phase peptide synthesis (SPPS) of homogeneous N-linked glycopeptides, enabling the precise introduction of a GlcNAc residue at specific asparagine sites [1].

Why Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH Is Irreplaceable


Direct substitution of Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH with standard Fmoc-Asn-OH or alternative glycosylated building blocks in SPPS leads to significant differences in coupling efficiency, product homogeneity, and enzymatic processability. Studies demonstrate that the presence and protection state of the sugar moiety directly governs the reaction outcome: increasing the size or altering the protection of the carbohydrate portion decreases coupling rates [1], while the specific O-acetyl protection pattern of this compound is essential for maintaining compatibility with standard Fmoc/tBu SPPS conditions and subsequent chemoenzymatic glycan elaboration [2].

Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH Performance Comparison


SPPS Coupling Efficiency vs. Unprotected GlcNAc

Fmoc-Asn(GlcNAc(Ac)3-β-D)-OH, with its acetyl-protected sugar, achieves SPPS coupling rates comparable to conventional peptide synthesis, as demonstrated with structurally analogous Fmoc-Asn(GlcNAc)-OH. While increasing the size of the protected carbohydrate moiety generally decreases coupling rates [1], double couplings with an O-unprotected saccharide (Fmoc-Asn(GlcNAc)-OH) resulted in acceptable coupling rates even for synthetically difficult sequences corresponding to the T-cell epitopic peptide from pigeon cytochrome c, with rates comparable to those of conventional solid-phase peptide syntheses [1]. The acetylated derivative provides similar reactivity while offering enhanced stability and handling.

SPPS Coupling Efficiency Glycopeptide Synthesis

Scalable Synthesis via Recrystallization

A scalable synthetic route for Fmoc-Asn(Ac3GlcNAc)-OH was developed using 50 g of inexpensive N-acetylglucosamine as the starting material, producing 20 g of high-purity building block via a simple recrystallization purification step [1]. In contrast, alternative building blocks like Fmoc-Asn(GlcNAc)-OH or larger oligosaccharide-Asn derivatives typically require more complex multi-step syntheses and chromatographic purification, limiting scalability.

Scalable Synthesis Glycoamino Acid Process Optimization

Compatibility with Fmoc/tBu SPPS

Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH is specifically designed for and fully compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols . In contrast, the non-acetylated analog Fmoc-Asn(GlcNAc)-OH, while also usable, can present challenges with sugar hydroxyl group reactivity and stability during SPPS, potentially requiring modified cleavage conditions or leading to lower purity products [1].

SPPS Fmoc/tBu Strategy Glycopeptide

Enzymatic Extension Using Acetylated GlcNAc

The GlcNAc moiety of Fmoc-Asn(GlcNAc)-based building blocks, including the acetylated derivative, can act as an acceptor for endo-β-N-acetylglucosaminidases (ENGases) like Endo-M, enabling the transfer of intact, complex-type oligosaccharides to generate elaborate N-glycopeptides [1]. This chemoenzymatic capability is not possible with standard non-glycosylated Fmoc-Asn-OH. Furthermore, the acetyl protecting groups on the sugar can be selectively removed to expose the GlcNAc residue for enzymatic extension, offering orthogonal control in multi-glycosylation strategies [2].

Chemoenzymatic Synthesis Endo-β-N-acetylglucosaminidase Glycan Extension

SiFA-Octreotate Derivatives for PET Imaging

Fmoc-Asn(GlcNAc(Ac)3-β-D)-OH has been specifically utilized in the synthesis of silicon-fluoride acceptor (SiFA) derivatized octreotate analogues for positron emission tomography (PET) imaging of tumors . This application highlights a unique, high-value industrial use case not reported for simpler Fmoc-Asn(GlcNAc)-OH building blocks, demonstrating its value in radiopharmaceutical development.

PET Imaging SiFA Tumor Imaging

Scalable Synthesis of SARS-CoV-2 Glycopeptide

Using the scalable Fmoc-Asn(Ac3GlcNAc)-OH building block, researchers synthesized a SARS-CoV-2 glycopeptide antigen with an overall yield of 22% (119.6 mg final product) following SPPS and HPLC/MS validation [1]. This demonstrates the practical utility of the compound in constructing complex, biologically relevant glycopeptides for vaccine development. In contrast, non-glycosylated peptides or those made with less efficient building blocks often yield lower purities or require more extensive purification.

SARS-CoV-2 Glycopeptide Vaccine SPPS

Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH Applications


Homogeneous N-Glycopeptide Synthesis for Structural Biology

Researchers requiring precisely defined N-glycosylation for X-ray crystallography, NMR studies, or protein folding analysis can use Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH to install a single GlcNAc residue at a specific Asn site via SPPS . The acetyl protecting groups ensure compatibility with standard Fmoc/tBu chemistry, and the resulting glycopeptide can be enzymatically elaborated to complex glycans using ENGases [4].

N-Glycopeptide-Based Vaccine Development

The scalable synthesis and efficient SPPS incorporation of Fmoc-Asn(GlcNAc(Ac)-beta-D)-OH make it a cornerstone building block for producing glycopeptide antigens that mimic viral envelope glycoproteins . Its use has been demonstrated in the synthesis of SARS-CoV-2 glycopeptide antigens and in chemoenzymatic strategies for generating HIV-1 neutralizing epitopes [4].

SiFA-Radiopharmaceuticals for PET Imaging

For groups developing novel PET tracers, Fmoc-Asn(GlcNAc(Ac)3-β-D)-OH serves as a key intermediate in the synthesis of silicon-fluoride acceptor (SiFA)-derivatized octreotate analogues, which are used for tumor imaging . This application leverages the compound's specific chemical handle for conjugation and its compatibility with standard peptide synthesis.

Chemoenzymatic Synthesis of Complex N-Glycoproteins

This building block is essential for the orthogonal protecting group strategy used to sequentially install distinct N-glycans onto a single polypeptide chain . By incorporating distinguishably protected GlcNAc-Asn residues during SPPS and subsequently deprotecting and enzymatically extending them, researchers can generate glycoproteins with defined, site-specific glycosylation patterns for functional studies.

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